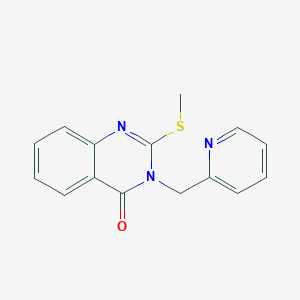

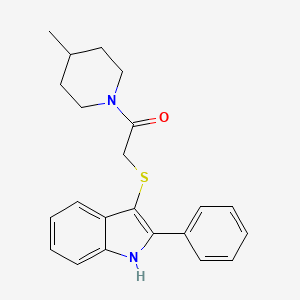

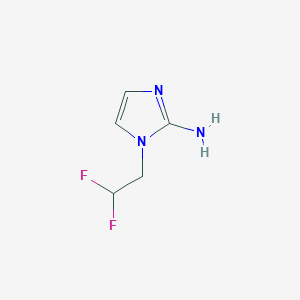

![molecular formula C23H20FN3O2S2 B2481829 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1260634-05-6](/img/structure/B2481829.png)

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules characterized by their complex structure, which includes a thieno[3,2-d]pyrimidin-2-yl core, a distinctive feature associated with various biological activities. The scientific interest in these molecules is mainly due to their potential pharmacological properties and their relevance in material science.

Synthesis Analysis

The synthesis of compounds similar to "2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide" often involves multi-step chemical reactions, starting from fluorophenyl derivatives and incorporating sulfanyl groups through strategic chemical transformations. These processes are designed to achieve high purity and yield of the target molecule (Gangjee et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and the nature of intramolecular interactions, which are crucial for understanding the compound's reactivity and biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their rich functional group chemistry. The presence of acetamide, fluorophenyl, and sulfanyl groups in the molecule provides several reactive sites for modifications and interactions with biological targets. The chemical reactivity is also influenced by the electronic structure of the molecule, which can be studied through quantum chemical calculations (Mary et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application in various fields. These properties are determined by the compound's molecular structure and are crucial for its formulation and delivery in practical applications. Studies on similar molecules have provided insights into the factors that influence these properties (Savchenko et al., 2020).

Chemical Properties Analysis

The chemical properties of "2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide" and related compounds include their reactivity with nucleophiles and electrophiles, their behavior under acidic and basic conditions, and their stability in various solvents. These properties are essential for understanding the compound's behavior in chemical syntheses and its interactions within biological systems (Ishmaeva et al., 2015).

Scientific Research Applications

Quantum Chemical Insight and Antiviral Potency

- This compound has been studied for its potential as an antiviral molecule, particularly against SARS-CoV-2, the virus responsible for COVID-19. The molecular structure, including equilibrium geometry and vibrational assignments, was analyzed using density functional methods. Notably, the molecule showed significant binding energy against the SARS-CoV-2 protease, indicating its potential for antiviral activity (Mary et al., 2020).

Radiosynthesis for Imaging Applications

- Derivatives of this compound, particularly those with a fluorine atom in their structure, have been synthesized for imaging purposes using positron emission tomography (PET). This research is significant in the context of developing selective radioligands for imaging specific proteins or receptors in medical diagnostics (Dollé et al., 2008).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

- Compounds structurally similar to the subject compound have been synthesized and tested as inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in nucleotide synthesis. This dual inhibition property makes them potential candidates for antitumor drugs (Gangjee et al., 2008).

Antitumor Activity

- Variants of this compound have been synthesized and evaluated for their antitumor activity. The findings suggest that some of these compounds have potent anticancer properties, which can be comparable to established chemotherapy drugs like doxorubicin. This highlights their potential use in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

- Some derivatives of the compound have shown promising antimicrobial activity. The synthesis and evaluation of these derivatives indicate their potential as antimicrobial agents against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name |

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2S2/c24-17-10-4-5-11-19(17)27-22(29)21-18(12-14-30-21)26-23(27)31-15-20(28)25-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-12,14H,6,9,13,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTERXOUPNBEJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

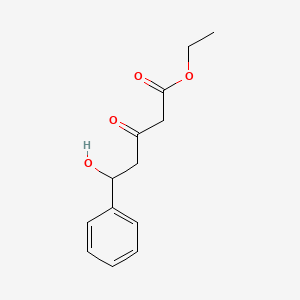

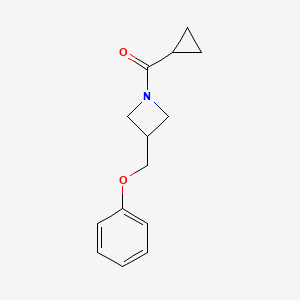

![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)

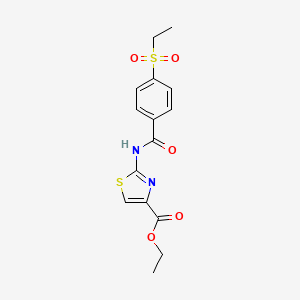

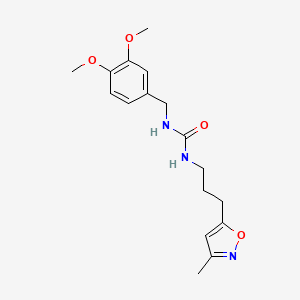

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

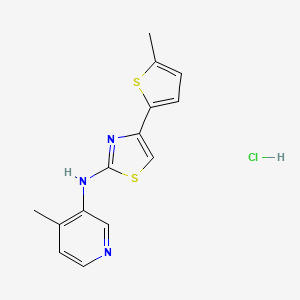

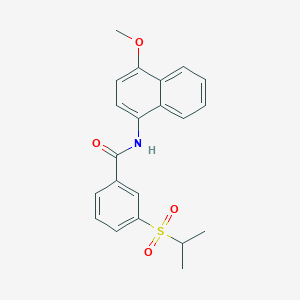

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)

![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)